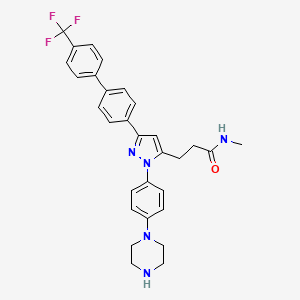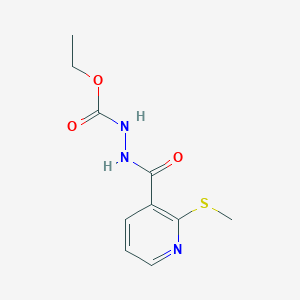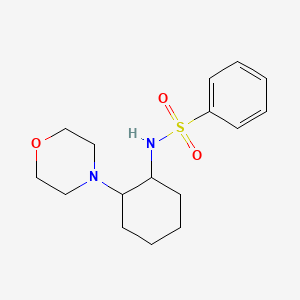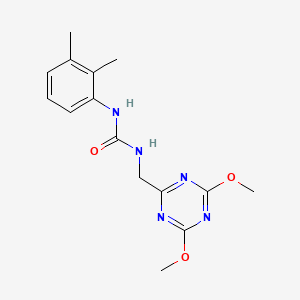
2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine (2-Phenylethylamine-4-ethylpiperazine, or 2-PEPA) is a novel synthetic compound with potential applications in laboratory experiments, scientific research, and drug development. 2-PEPA is a derivative of phenylethylamine, a monoamine compound found naturally in the body and involved in various biochemical processes. 2-PEPA has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been focused on the synthesis and spectral characterization of novel piperazine derivatives, revealing their potential in creating new compounds with specific properties. For example, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a cyclo condensation process, with these compounds showing significant antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Another study focused on the reactions of vinylphosphonates with piperazines, leading to the creation of dialkyl [2-(piperazin-1-yl)ethyl]phosphonates, demonstrating the versatility of piperazine in synthetic chemistry (Khusainova, Samigullin, & Galkina, 2017).
Biological and Pharmacological Applications
Several studies have explored the biological and pharmacological applications of piperazine derivatives. For instance, derivatives based on the piperazine scaffold have been designed and synthesized for novel insecticides, showing potential as new agents with a unique mode of action against certain pests (Cai et al., 2010). Furthermore, the synthesis and biological evaluation of carbazole derivatives, including piperazine components, have demonstrated significant antibacterial, antifungal, and anticancer activities, suggesting their utility in developing new therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Anticancer Research
Piperazine derivatives have been investigated for their antimicrobial and anticancer properties. A notable example is the development of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, which were studied for their antimicrobial activity and their influence on blood coagulation, showing promising results (Gein et al., 2013). Additionally, the in vitro antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells highlighted the potential of these compounds as antiproliferative agents, offering insights into new therapeutic strategies (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-16-8-10-17(11-9-16)14(12-15)13-6-4-3-5-7-13/h3-7,14H,2,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWATGWNAABUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)
![N-(1-cyanocycloheptyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2605463.png)


![8-(3-Chlorobenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2605469.png)
![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride](/img/structure/B2605470.png)




![7-Chlorothieno[2,3-D]pyridazine](/img/structure/B2605478.png)
![N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2605481.png)